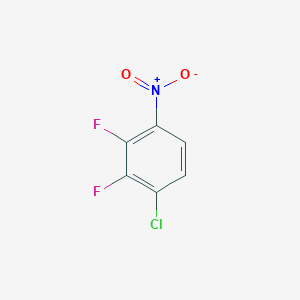

1-Chloro-2,3-difluoro-4-nitrobenzène

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-2,3-difluoro-4-nitrobenzene is an organic compound with the molecular formula C6H2ClF2NO2. It is a pale yellow liquid with a density of 1.591 g/cm³ and a boiling point of 251.218°C at 760 mmHg . This compound is used in various chemical reactions and has applications in scientific research and industry.

Applications De Recherche Scientifique

1-Chloro-2,3-difluoro-4-nitrobenzene is used in various scientific research applications, including:

Chemical Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: In the development of potential drug candidates and active pharmaceutical ingredients.

Material Science: In the production of specialized polymers and materials with unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-difluoro-4-nitrobenzene can be synthesized through the nitration of 1-chloro-2,3-difluorobenzene. The nitration process involves the reaction of 1-chloro-2,3-difluorobenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of 1-chloro-2,3-difluoro-4-nitrobenzene involves large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes the formation of by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-2,3-difluoro-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Electrophilic Aromatic Substitution: The compound can undergo further nitration or halogenation reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Electrophilic Aromatic Substitution: Mixtures of concentrated acids like sulfuric acid and nitric acid for nitration.

Major Products:

Aminated Derivatives: From the reduction of the nitro group.

Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Mécanisme D'action

The mechanism of action of 1-chloro-2,3-difluoro-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (nitro and fluoro) on the benzene ring makes it susceptible to nucleophilic attack, while the chlorine atom can participate in electrophilic substitution reactions. These interactions are crucial in its applications in chemical synthesis and material science .

Comparaison Avec Des Composés Similaires

- 1-Chloro-2,3-difluoro-5-nitrobenzene

- 2-Chloro-1,3-difluoro-4-nitrobenzene

- 3,4-Difluoronitrobenzene

Comparison: 1-Chloro-2,3-difluoro-4-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in selective reactions and synthesis pathways .

Activité Biologique

1-Chloro-2,3-difluoro-4-nitrobenzene, with the chemical formula C₆H₂ClF₂NO₂ and CAS number 169468-80-8, is a fluorinated nitrobenzene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological systems.

- Molecular Weight : 193.54 g/mol

- Purity : Typically ≥97%

- IUPAC Name : 1-chloro-2,3-difluoro-4-nitrobenzene

- Structure : Chemical Structure

Biological Activity Overview

The biological activity of 1-chloro-2,3-difluoro-4-nitrobenzene has been studied in various contexts, primarily focusing on its toxicity, mutagenicity, and potential therapeutic effects.

Toxicological Studies

1-Chloro-2,3-difluoro-4-nitrobenzene exhibits significant toxicity as demonstrated in several animal studies:

- Acute Toxicity : The LD50 (lethal dose for 50% of the population) in male and female Sprague-Dawley rats was determined to be approximately 560 mg/kg body weight. Symptoms of intoxication included reduced appetite, weakness, and respiratory distress leading to death within 1 to 4 days post-exposure .

- Chronic Exposure : Long-term inhalation studies indicated increased liver and kidney weights in mice exposed to concentrations as low as 1.1 ppm. Histopathological examinations revealed liver damage and kidney dysfunction at higher exposure levels .

Mutagenicity and Genotoxicity

Research indicates that 1-chloro-2,3-difluoro-4-nitrobenzene demonstrates weak mutagenic activity in bacterial test systems but not in mammalian cell cultures. The compound induced sister chromatid exchanges in mammalian cells, suggesting potential genotoxic effects .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Study on Hepatotoxicity :

- Skin Sensitization Tests :

- Environmental Impact Studies :

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Acute Toxicity | LD50 ~560 mg/kg; symptoms include weakness and death |

| Chronic Exposure | Liver/kidney enlargement; histopathological damage |

| Mutagenicity | Weak mutagenic effects; sister chromatid exchanges noted |

| Skin Sensitization | Positive reactions in sensitization tests |

| Environmental Toxicity | Very toxic to aquatic life |

Propriétés

IUPAC Name |

1-chloro-2,3-difluoro-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQRRFRIDGZHSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431545 |

Source

|

| Record name | 1-Chloro-2,3-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169468-80-8 |

Source

|

| Record name | 1-Chloro-2,3-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.